sEH inhibitor-4

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C27H28Cl2N4O3 |

|---|---|

Peso molecular |

527.4 g/mol |

Nombre IUPAC |

N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide |

InChI |

InChI=1S/C27H28Cl2N4O3/c1-19-18-20(26(34)30-23-7-3-21(28)4-8-23)2-11-25(19)33(13-12-32-14-16-36-17-15-32)27(35)31-24-9-5-22(29)6-10-24/h2-11,18H,12-17H2,1H3,(H,30,34)(H,31,35) |

Clave InChI |

SGZPIMJLCIHUNW-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)N(CCN3CCOCC3)C(=O)NC4=CC=C(C=C4)Cl |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Soluble Epoxide Hydrolase (sEH) Inhibitors on Epoxy Fatty Acids (EpFAs)

Executive Summary: The inhibition of soluble epoxide hydrolase (sEH) represents a promising therapeutic strategy for a range of diseases characterized by inflammation, hypertension, and pain. This enzyme is the primary catalyst for the degradation of endogenous lipid signaling molecules known as epoxy fatty acids (EpFAs), converting them into less biologically active diols. By blocking sEH activity, inhibitors stabilize and increase the concentration of beneficial EpFAs, such as epoxyeicosatrienoic acids (EETs), thereby amplifying their anti-inflammatory, vasodilatory, and analgesic effects. This guide provides a detailed examination of the mechanism of action of sEH inhibitors, focusing on their impact on EpFA metabolism and downstream signaling pathways. As "sEH inhibitor-4" is not a publicly specified agent, this document will use two well-characterized, potent sEH inhibitors, TPPU and t-AUCB , as representative examples to illustrate the core principles, quantitative effects, and experimental methodologies.

The Core Mechanism: sEH, EpFAs, and the Impact of Inhibition

The central mechanism of action revolves around the modulation of the arachidonic acid (AA) cascade. Polyunsaturated fatty acids are metabolized by cytochrome P450 (CYP) epoxygenases to form EpFAs[1][2]. These EpFAs are potent signaling molecules involved in maintaining vascular tone and resolving inflammation[3][4]. The enzyme soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, terminates this signaling by hydrolyzing the epoxide group to form a corresponding diol (e.g., epoxyeicosatrienoic acids, EETs, are converted to dihydroxyeicosatrienoic acids, DHETs)[4][5][6][7]. These diol metabolites are generally considered less biologically active or, in some contexts, may even possess pro-inflammatory properties[1][7].

An sEH inhibitor competitively binds to the active site of the sEH enzyme, preventing the hydrolysis of EpFAs[3][8]. This inhibition leads to a significant shift in the local and systemic lipid profile, characterized by:

-

An increase in the circulating concentrations of beneficial EpFAs (e.g., EETs).

-

A decrease in the concentration of their corresponding diol metabolites (e.g., DHETs).

-

A marked elevation in the EpFA/diol ratio (e.g., EET/DHET ratio), which serves as a key biomarker for target engagement and in vivo efficacy[1][9][10].

By preserving EpFA levels, sEH inhibitors enhance their natural protective functions.

Quantitative Data Presentation

The efficacy of sEH inhibitors is determined by their potency (IC₅₀), pharmacokinetic properties, and their ability to modulate EpFA/diol ratios in vivo. The following tables summarize key quantitative data for the representative inhibitors TPPU and t-AUCB.

Table 1: Inhibitory Potency (IC₅₀) of Representative sEH Inhibitors

| Compound | Human sEH (hsEH) | Mouse sEH (msEH) | Rat sEH (rsEH) | Reference(s) |

|---|---|---|---|---|

| t-AUCB | 1.3 nM | 8 nM | 8 nM | [6] |

| TPPU | 45 nM | - | - |[11] |

Table 2: Pharmacokinetic Parameters of Representative sEH Inhibitors

| Compound | Species | Dose & Route | Cₘₐₓ | t₁/₂ | Reference(s) |

|---|---|---|---|---|---|

| t-AUCB | Rat | 0.1 mg/kg, p.o. | 30 nmol/L | 20 min | [6] |

| Rat | 0.5 mg/kg, p.o. | 100 nmol/L | 30 min | [6] | |

| Rat | 1.0 mg/kg, p.o. | 150 nmol/L | 15 min | [6] | |

| TPPU | Cynomolgus Monkey | 0.3 mg/kg, p.o. | ~150 ng/mL (~417 nM) | >24 h | [4][10] |

| Cynomolgus Monkey | 3.0 mg/kg, p.o. | ~500 ng/mL (~1391 nM) | >24 h | [4][10] |

| | Mouse | 0.3 mg/kg, i.p. | ~100 ng/mL (~278 nM) | Long terminal phase |[12] |

Table 3: Observed In Vivo Effects on EpFA/Diol Ratios

| Compound | Species/Model | Dose | Effect | Reference(s) |

|---|---|---|---|---|

| t-AUCB | Mouse (LPS model) | 0.5 - 1.0 mg/kg, p.o. | Significantly shifted the ratio of lipid epoxides to corresponding diols in plasma. | [3] |

| TPPU | Mouse (OA pain model) | 1 mg/kg, i.p. | Markedly reduced plasma levels of 8,9-DHET and 14,15-DHET; significantly increased EET:DHET ratios. | [13] |

| TPPU | Cynomolgus Monkey | 0.3 - 3 mg/kg, p.o. | Dose-dependent increase in the ratios of linoleate (B1235992) epoxides to diols in blood. |[4][10] |

Downstream Signaling Pathways

The accumulation of EpFAs following sEH inhibition triggers several downstream signaling cascades that mediate the observed physiological effects. One of the most critical pathways involves the regulation of inflammation through Nuclear Factor-kappa B (NF-κB) .

EpFAs have been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway[9]. They can prevent the degradation of the inhibitory protein IκBα. This action sequesters the NF-κB dimer (p65/p50) in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2[1]. By stabilizing EpFAs, sEH inhibitors effectively suppress this central inflammatory cascade.

Other implicated pathways include the activation of the ERK1/2 pathway , which may be involved in the anti-seizure effects of sEH inhibitors, and modulation of GSK3β and PPAR signaling[14].

Experimental Protocols

Standardized assays are crucial for evaluating the potency of sEH inhibitors and quantifying their effects on lipid metabolism.

Protocol: Fluorometric sEH Inhibition Assay (IC₅₀ Determination)

This method measures the hydrolysis of a non-fluorescent substrate into a highly fluorescent product to determine enzyme activity and inhibitor potency.

-

Materials & Reagents:

-

Recombinant human sEH (hsEH)

-

Assay Buffer: 25 mM BisTris-HCl (pH 7.0) with 0.1 mg/mL BSA.

-

Substrate: Cyano(2-methoxynaphthalen-6-yl)methyl acetate (B1210297) (CMNPC) stock solution (1 mM in DMSO).

-

Test Inhibitor (e.g., TPPU): Serial dilutions in Assay Buffer.

-

96-well black microtiter plates.

-

Fluorescence microplate reader (Excitation: 362 nm, Emission: 460 nm).

-

-

Procedure:

-

Reagent Preparation: Prepare a working solution of CMNPC by diluting the stock in Assay Buffer to yield a final assay concentration of 5 µM.

-

Assay Setup: To the wells of a 96-well plate, add the recombinant hsEH enzyme.

-

Inhibitor Addition: Add the serially diluted inhibitor solutions to the appropriate wells. Include a vehicle control (buffer with DMSO) representing 100% activity and a no-enzyme control for background fluorescence.

-

Pre-incubation: Incubate the plate containing the enzyme and inhibitor for 5 minutes at 30°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the CMNPC substrate solution to all wells.

-

Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence intensity over time using the plate reader.

-

Data Analysis: Calculate the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the fluorescence curve. Normalize the data to the vehicle control (100%) and blank (0%). Plot the normalized activity against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

-

Protocol: LC-MS/MS Quantification of EpFAs and Diols in Plasma

This protocol provides a robust method for measuring the in vivo effects of an sEH inhibitor on the target lipid mediators.

-

Materials & Reagents:

-

Plasma samples (from vehicle- and inhibitor-treated subjects).

-

Deuterated internal standards (e.g., 14,15-EET-d11, 14,15-DHET-d11).

-

Solvents: Acetonitrile (B52724), Methanol, Water (LC-MS grade), Formic Acid.

-

Solid-Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents.

-

UPLC/HPLC system coupled to a tandem mass spectrometer (MS/MS).

-

C18 analytical column (e.g., Waters Acquity BEH C18).

-

-

Procedure:

-

Sample Preparation: Thaw 100 µL of plasma on ice. Add the suite of deuterated internal standards.

-

Lipid Extraction: Perform lipid extraction using either a modified Bligh and Dyer liquid-liquid extraction or a solid-phase extraction (SPE) protocol to isolate the lipids and remove proteins and other interferences[5][15].

-

Sample Concentration: Evaporate the solvent from the extracted samples under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase (e.g., 50 µL).

-

Chromatographic Separation: Inject the sample onto the C18 column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the different EpFA and diol regioisomers[2][5].

-

Mass Spectrometric Detection: Analyze the column eluent using the MS/MS system, typically in negative ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and internal standard.

-

Quantification: Construct calibration curves for each analyte using the peak area ratio of the analyte to its corresponding internal standard. Calculate the concentration of each EpFA and diol in the unknown samples from these curves.

-

References

- 1. Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Assessment of Soluble Epoxide Hydrolase Activity In Vivo: A Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AID 1187530 - Inhibition of recombinant human sEH using CMNPC substrate by fluoresecent-based assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Frontiers | Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke [frontiersin.org]

- 10. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. escholarship.org [escholarship.org]

- 13. researchgate.net [researchgate.net]

- 14. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

sEH inhibitor-4 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soluble epoxide hydrolase (sEH) represents a critical therapeutic target for managing inflammation and pain. Inhibition of sEH elevates the levels of endogenous epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory and analgesic properties. This technical guide provides a comprehensive overview of a highly potent sEH inhibitor, designated as compound B15 , which has demonstrated exceptional inhibitory activity and significant in vivo efficacy. This document details the chemical structure, physicochemical properties, synthesis, and biological activity of B15, along with the experimental protocols for its evaluation.

Chemical Structure and Properties

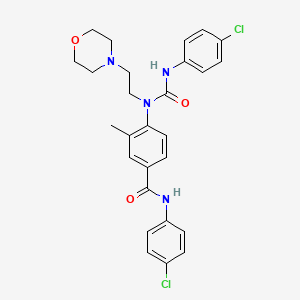

Compound B15, also referred to as sEH inhibitor-4 in some commercial contexts, is a novel benzamide (B126) derivative incorporating a urea (B33335) moiety.[1] Its potent inhibitory activity is attributed to its specific structural features that allow for strong interactions within the active site of the sEH enzyme.

Chemical Structure:

Caption: Chemical structure of sEH inhibitor B15.

IUPAC Name: N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(2-chloro-4-((3-(dimethylamino)propanoyl)amino)phenyl)urea

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₂₀H₂₁Cl₂F₃N₄O₂ |

| Molecular Weight | 493.31 g/mol |

| CAS Number | 2851838-08-7 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of sEH inhibitor B15 involves a multi-step process, culminating in the formation of the urea linkage and the attachment of the side chain. A generalized synthetic scheme is presented below.

Caption: Generalized synthetic workflow for sEH inhibitor B15.

Biological Activity and Efficacy

sEH inhibitor B15 has demonstrated exceptionally potent inhibition of the soluble epoxide hydrolase enzyme and significant anti-inflammatory effects in preclinical models.

In Vitro Potency:

| Parameter | Value |

| IC₅₀ (sEH) | 0.03 ± 0.01 nM |

Metabolic Stability:

The stability of B15 was assessed in human liver microsomes to evaluate its potential for in vivo applications.

| System | Half-life (t₁/₂) |

| Human Liver Microsomes | 197 min |

In Vivo Efficacy:

The anti-inflammatory properties of B15 were evaluated in a carrageenan-induced inflammatory pain model in rats. The results indicated superior therapeutic effects compared to the known sEH inhibitor t-AUCB and the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib.[1]

Signaling Pathway

The primary mechanism of action of sEH inhibitors is the modulation of the arachidonic acid cascade. By blocking the activity of sEH, these inhibitors prevent the degradation of epoxyeicosatrienoic acids (EETs) into their less active diol forms, dihydroxyeicosatrienoic acids (DHETs). The accumulation of EETs leads to enhanced anti-inflammatory and vasodilatory effects.

Caption: sEH signaling pathway and the point of intervention for B15.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of sEH inhibitor B15.

5.1. sEH Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro potency of sEH inhibitors.

Materials:

-

Recombinant human sEH enzyme

-

sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

Fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

-

sEH inhibitor B15 (and other test compounds) dissolved in DMSO

-

96-well microplate (black, flat-bottom)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of sEH inhibitor B15 in DMSO.

-

In a 96-well plate, add the sEH enzyme to each well, followed by the test compound or vehicle (DMSO) control.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths appropriate for the substrate, e.g., 330/465 nm for PHOME).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

5.2. Human Liver Microsome Stability Assay

This protocol outlines the procedure to assess the metabolic stability of a compound in human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

sEH inhibitor B15

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a reaction mixture containing human liver microsomes and sEH inhibitor B15 in phosphate buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of B15 at each time point.

-

Plot the natural logarithm of the percentage of remaining B15 against time and determine the elimination rate constant (k).

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

5.3. Carrageenan-Induced Inflammatory Pain Model

This in vivo protocol is used to evaluate the anti-inflammatory and analgesic efficacy of sEH inhibitors.

Animals:

-

Male Sprague-Dawley rats (or other suitable rodent model)

Materials:

-

Carrageenan solution (e.g., 1% w/v in sterile saline)

-

sEH inhibitor B15 (formulated for oral or intraperitoneal administration)

-

Positive controls (e.g., t-AUCB, Celecoxib)

-

Vehicle control

-

Paw volume measurement device (plethysmometer)

-

Analgesia testing equipment (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)

Procedure:

-

Acclimatize the animals to the experimental conditions.

-

Administer sEH inhibitor B15, positive controls, or vehicle to different groups of animals at specified doses and time points before the carrageenan challenge.

-

Induce inflammation by injecting a small volume of carrageenan solution into the plantar surface of one hind paw.

-

Measure the paw volume (edema) at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) post-carrageenan injection.

-

Assess pain responses (mechanical withdrawal threshold and thermal withdrawal latency) at the same time points.

-

Compare the paw volume and pain thresholds in the treated groups to the vehicle control group to determine the efficacy of the test compounds.

Conclusion

sEH inhibitor B15 is a highly potent and metabolically stable compound with significant anti-inflammatory and analgesic properties demonstrated in preclinical models. Its exceptional in vitro potency and superior in vivo efficacy compared to established compounds highlight its potential as a promising lead candidate for the development of novel therapeutics targeting sEH for a range of inflammatory and pain-related disorders. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for researchers and drug development professionals in the field of sEH inhibition.

References

Discovery and Synthesis of sEH Inhibitor-4: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of sEH inhibitor-4, also identified as compound B15. Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with anti-inflammatory, analgesic, and vasodilatory properties. Inhibition of sEH elevates the levels of beneficial EETs, making it a promising therapeutic target for inflammatory diseases and pain. This document details the chemical synthesis, quantitative biological data, and experimental protocols associated with this compound, a potent benzamide (B126) derivative containing a urea (B33335) moiety.

Introduction to Soluble Epoxide Hydrolase (sEH) and its Inhibition

Soluble epoxide hydrolase (sEH) is a bifunctional enzyme that plays a key role in the arachidonic acid cascade. The C-terminal hydrolase domain of sEH metabolizes epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). EETs are produced from arachidonic acid by cytochrome P450 epoxygenases and are involved in the regulation of blood pressure, inflammation, and pain. By inhibiting sEH, the concentration of EETs can be increased, leading to enhanced anti-inflammatory and analgesic effects. The development of potent and selective sEH inhibitors is therefore a significant area of research in drug discovery.

Discovery of this compound (Compound B15)

Intensive structural modifications of benzamide derivatives containing a urea moiety led to the identification of this compound (compound B15) as a highly potent inhibitor of soluble epoxide hydrolase.[1] This discovery was reported by Tian Y, et al. in their 2022 publication in Bioorganic & Medicinal Chemistry Letters. The research focused on synthesizing a series of trident-shaped skeleton compounds to explore their structure-activity relationship as sEH inhibitors.

Chemical Structure:

-

Compound Name: this compound (B15)

-

Molecular Formula: C₂₇H₂₈Cl₂N₄O₃

-

Molecular Weight: 527.44 g/mol

-

CAS Number: 2851838-08-7

-

SMILES: CC1=C(C=CC(C(NC2=CC=C(C=C2)Cl)=O)=C1)N(C(NC3=CC=C(C=C3)Cl)=O)CCN4CCOCC4

Quantitative Data

The biological activity and metabolic stability of this compound have been quantitatively assessed and are summarized in the table below.

| Parameter | Value | Species | Notes |

| IC₅₀ | 0.03 ± 0.01 nM | Human | In vitro half-maximal inhibitory concentration against recombinant human sEH. |

| **Metabolic Stability (t₁₂) ** | 197 min | Human | Half-life in human liver microsomes. |

| In Vivo Efficacy | Significant reduction in paw edema | Rat | Carrageenan-induced inflammatory pain model. Showed better therapeutic effect than t-AUCB and Celecoxib. |

Synthesis of this compound

The synthesis of this compound involves a multi-step process typical for the generation of complex benzamide and urea derivatives. While the specific, detailed protocol for compound B15 is proprietary to the research by Tian et al., a general synthetic pathway for this class of compounds can be outlined as follows. The synthesis generally begins with the preparation of a key benzamide intermediate, followed by a coupling reaction to introduce the urea moiety and the morpholinoethyl group.

A representative synthesis for a structurally similar compound, 1-(2-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea, involves the reaction of 2-chloroaniline (B154045) with 4-(2-morpholino-2-oxoethyl)phenyl isocyanate in an organic solvent like dichloromethane (B109758) or toluene (B28343) under reflux conditions. The final product is then purified using column chromatography.[2]

Experimental Protocols

sEH Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for determining the in vitro potency of sEH inhibitors.

Materials:

-

Recombinant human sEH enzyme

-

Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

Fluorescent substrate, e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

-

Test inhibitor (this compound) and positive control (e.g., AUDA)

-

DMSO for compound dissolution

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor and positive control in DMSO. Further dilute in assay buffer to achieve final desired concentrations (final DMSO concentration should be ≤1%).

-

Enzyme Preparation: Dilute the recombinant human sEH to the working concentration in cold assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, followed by the diluted test inhibitor, positive control, or vehicle control.

-

Pre-incubation: Add the diluted sEH enzyme to all wells except for the "no enzyme" control. Mix and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add the fluorescent substrate solution to all wells to start the reaction.

-

Measurement: Immediately measure the fluorescence kinetically over a set period (e.g., 30 minutes) or as an endpoint reading after a fixed incubation time.

-

Data Analysis: Subtract background fluorescence and calculate the percent inhibition for each inhibitor concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Carrageenan-Induced Inflammatory Pain Model in Rats

This in vivo model is used to assess the anti-inflammatory and analgesic efficacy of sEH inhibitors.

Procedure:

-

Acclimatization: Acclimate male Sprague-Dawley rats to the experimental conditions.

-

Baseline Measurement: Measure the baseline paw volume or paw withdrawal latency to a thermal or mechanical stimulus.

-

Compound Administration: Administer this compound (e.g., orally or intraperitoneally) at the desired dose. A vehicle control group and a positive control group (e.g., celecoxib) should be included.

-

Induction of Inflammation: After a set pre-treatment time, induce inflammation by injecting a 1% carrageenan solution into the plantar surface of the right hind paw.[3]

-

Efficacy Measurement: At various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours), measure the paw volume using a plethysmometer to quantify edema. Assess pain sensitivity using a Randall-Selitto test (mechanical hyperalgesia) or a Hargreaves test (thermal hyperalgesia).

-

Data Analysis: Calculate the percentage increase in paw volume or the change in withdrawal latency compared to baseline. Compare the results from the treated groups to the vehicle control group to determine the efficacy of the inhibitor.

Signaling Pathways and Experimental Workflows

sEH in the Arachidonic Acid Cascade

The following diagram illustrates the role of soluble epoxide hydrolase in the metabolism of arachidonic acid and the mechanism of action of sEH inhibitors.

Experimental Workflow for sEH Inhibitor Evaluation

The logical flow for the discovery and preclinical evaluation of a novel sEH inhibitor like this compound is depicted below.

Conclusion

This compound (compound B15) is a novel, highly potent inhibitor of soluble epoxide hydrolase with promising anti-inflammatory and analgesic properties demonstrated in preclinical models. Its sub-nanomolar potency and favorable metabolic stability in human liver microsomes highlight its potential as a lead compound for the development of new therapeutics for pain and inflammatory conditions. Further investigation into its selectivity, pharmacokinetic profile, and safety is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals in the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy 1-(2-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea | 1209312-45-7 [smolecule.com]

- 3. Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Target Enzyme Binding Affinity of sEH Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH) has emerged as a significant therapeutic target for a range of diseases, including hypertension, inflammation, and pain.[1][2] This enzyme plays a crucial role in the metabolism of endogenous signaling lipids, specifically the epoxyeicosatrienoic acids (EETs).[1] By catalyzing the conversion of EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH effectively diminishes the beneficial vasodilatory, anti-inflammatory, and analgesic effects of EETs.[1][3] Inhibition of sEH preserves the levels of EETs, making sEH inhibitors a promising class of therapeutic agents.[4]

This technical guide provides an in-depth overview of the binding affinity of inhibitors to the sEH enzyme. It includes a compilation of quantitative binding data for various sEH inhibitors, detailed experimental protocols for determining binding affinity, and visualizations of the relevant signaling pathways and experimental workflows.

Target Enzyme: Soluble Epoxide Hydrolase (sEH)

The target enzyme, soluble epoxide hydrolase, is an α/β hydrolase fold protein found in various tissues, including the liver, kidney, and brain.[4] The mammalian sEH is a homodimer, with each monomer containing a C-terminal hydrolase domain and an N-terminal phosphatase domain.[4] The hydrolase domain contains the active site responsible for the conversion of epoxides to diols.[5] The catalytic mechanism involves a nucleophilic attack by an aspartate residue (Asp333) on the epoxide carbon, facilitated by protonation of the epoxide oxygen by two tyrosine residues (Tyr381 and Tyr465).[5] Understanding the structure and function of this active site is critical for the design of potent and selective inhibitors.

sEH Inhibitor Binding Affinity: Quantitative Data

The potency of sEH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). These values represent the concentration of the inhibitor required to reduce enzyme activity by 50% and the dissociation constant of the enzyme-inhibitor complex, respectively. A lower IC50 or Ki value indicates a higher binding affinity and a more potent inhibitor. Numerous sEH inhibitors have been developed, with many exhibiting high affinity in the nanomolar and even picomolar range.[4][6]

Below is a summary of binding affinity data for a selection of sEH inhibitors against human and murine sEH.

| Inhibitor | Target Species | IC50 (nM) | Ki (nM) | Reference(s) |

| Urea-Based Inhibitors | ||||

| t-AUCB | Human | 1.3 | - | [4] |

| Murine | 8 | - | [7] | |

| TPPU | Human | 3.7 | - | [6] |

| Monkey | 37 | - | [6] | |

| AR9281 (APAU) | Human | 13.8 | - | [6] |

| Murine | 1.7 | - | [6] | |

| Amide-Based Inhibitors | ||||

| Inhibitor 4 (amide analog) | Human | - | 20 | [8] |

| Inhibitor 18 (TPPU) | Human | - | 3.7 | [6][8] |

| Other Inhibitors | ||||

| sEH inhibitor-16 | Human | 2 | - | [9][10] |

| GSK2256294A | Human | 0.027 | - | [6] |

| Rat | 0.061 | - | [6] | |

| Murine | 0.189 | - | [6] | |

| EC5026 | - | - | - | [6] |

| G1 | Human | 0.05 | - | [11] |

| Murine | 0.14 | - | [11] |

Note: The nomenclature "sEH inhibitor-4" is not consistently used for a single, specific compound across the scientific literature. The data presented here is for compounds that may be referred to as such in specific publications or are representative of potent amide-based inhibitors.

Experimental Protocols for Determining Binding Affinity

The determination of IC50 and Ki values for sEH inhibitors is typically performed using in vitro enzymatic assays. A common method involves a fluorescence-based assay using a synthetic substrate.

Fluorescence-Based sEH Activity Assay

This assay measures the enzymatic activity of sEH by monitoring the production of a fluorescent product from a non-fluorescent substrate. The inhibition of this activity in the presence of a test compound is used to determine its potency.

Materials:

-

Recombinant human or murine sEH enzyme

-

sEH assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

-

Test inhibitor compounds

-

Reference inhibitor (e.g., AUDA)

-

96-well or 384-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the sEH enzyme in assay buffer.

-

Prepare a stock solution of the PHOME substrate in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test and reference inhibitors in the assay buffer.

-

-

Assay Protocol:

-

Add a defined volume of the sEH enzyme solution to each well of the microplate.

-

Add the serially diluted inhibitor solutions to the wells. Include a vehicle control (buffer with no inhibitor) and a positive control (a known sEH inhibitor).

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).

-

Initiate the enzymatic reaction by adding the PHOME substrate solution to each well.

-

Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorescent product (typically around 330 nm for excitation and 465 nm for emission).[12]

-

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.

-

Signaling Pathways and Experimental Workflows

sEH Signaling Pathway

The inhibition of sEH leads to an increase in the bioavailability of EETs, which in turn modulates various downstream signaling pathways, ultimately leading to beneficial physiological effects.

Caption: The sEH signaling pathway and the impact of sEH inhibitors.

Experimental Workflow for sEH Inhibitor Evaluation

A typical workflow for the discovery and characterization of novel sEH inhibitors involves a series of in vitro and in vivo experiments.

Caption: A generalized experimental workflow for sEH inhibitor drug discovery.

Conclusion

The development of potent and selective sEH inhibitors represents a highly promising avenue for the treatment of a multitude of human diseases. A thorough understanding of the binding affinity of these inhibitors to the sEH enzyme is paramount for successful drug design and development. The quantitative data and experimental protocols outlined in this guide provide a foundational resource for researchers in this field. Continued efforts in the discovery and optimization of sEH inhibitors, guided by robust biochemical and pharmacological evaluation, will be crucial in translating the therapeutic potential of sEH inhibition into clinical reality.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human soluble epoxide hydrolase: Structural basis of inhibition by 4-(3-cyclohexylureido)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Epoxide Hydrolase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

In Vitro Enzymatic Assay of Soluble Epoxide Hydrolase (sEH) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic assay for screening and characterizing inhibitors of soluble epoxide hydrolase (sEH). It includes detailed experimental protocols, a summary of quantitative data for key inhibitors, and visualizations of the underlying biochemical pathways and experimental workflows.

Introduction to Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a bifunctional enzyme with an N-terminal phosphatase domain and a C-terminal hydrolase domain.[1][2][3][4] The C-terminal hydrolase is the primary target for inhibitor development and is responsible for the metabolism of endogenous lipid signaling molecules called epoxyeicosatrienoic acids (EETs).[3][5][6][7] EETs, which are produced from arachidonic acid by cytochrome P450 epoxygenases, possess potent anti-inflammatory, vasodilatory, and analgesic properties.[3][5][7][8][9]

The sEH enzyme catalyzes the hydrolysis of the epoxide group in EETs to form their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs).[1][3][5] By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for a variety of conditions, including hypertension, inflammation, pain, and cardiovascular diseases.[2][3][7][8][10][11]

Principle of the In Vitro Enzymatic Assay

The most common in vitro method for assessing sEH inhibition is a fluorescence-based assay.[8][12] This assay utilizes a synthetic substrate that becomes highly fluorescent upon enzymatic conversion by sEH. The presence of an sEH inhibitor will decrease the rate of this conversion, leading to a reduction in the fluorescent signal. The potency of the inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.

The general reaction involves a non-fluorescent substrate, which upon hydrolysis by sEH, undergoes an intramolecular cyclization. This is followed by the release of a cyanohydrin under basic conditions, which then rapidly decomposes to produce a highly fluorescent molecule, 6-methoxy-2-naphthaldehyde.[8][12]

Experimental Protocols

Fluorescence-Based sEH Inhibitor Screening Assay

This protocol is adapted from commercially available kits and published literature.[12][13][14][15]

Materials:

-

Recombinant sEH (human, mouse, or rat)

-

sEH Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0 or 100 mM sodium phosphate, pH 7.4)

-

Bovine Serum Albumin (BSA)

-

Fluorogenic Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or cyano(2-methoxynaphthalen-6-yl)methyl(3-phenyloxiran-2-yl)methyl carbonate (CMNPC)

-

Test Inhibitors (e.g., sEH inhibitor-4) and a known control inhibitor (e.g., 12-(3-Adamantan-1-yl-ureido)-dodecanoic acid - AUDA)

-

Dimethyl Sulfoxide (DMSO)

-

96-well or 384-well black plates

-

Fluorescence plate reader with excitation at ~330 nm and emission at ~465 nm

Procedure:

-

Reagent Preparation:

-

Prepare the sEH assay buffer. If using a concentrated stock, dilute it to 1X with ultrapure water.

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Prepare stock solutions of the test inhibitors and control inhibitor in DMSO.

-

On the day of the assay, dilute the recombinant sEH enzyme and the substrate to their final working concentrations in the assay buffer. Keep the diluted enzyme on ice.

-

-

Assay Protocol:

-

Add the assay buffer to each well of the microplate.

-

Add the test inhibitor solutions in a range of concentrations to their respective wells. Include wells with a known inhibitor as a positive control and wells with DMSO alone as a vehicle control.

-

Add the diluted sEH enzyme solution to all wells except for the no-enzyme control wells.

-

Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 5-15 minutes) to allow the inhibitors to bind to the enzyme.[5][13]

-

Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 465 nm.[12] Kinetic readings can be taken over a period of time, or an endpoint reading can be taken after a fixed incubation period.

-

-

Data Analysis:

-

Subtract the background fluorescence (from no-enzyme control wells) from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

-

Quantitative Data for sEH Inhibitors

The following table summarizes the in vitro IC50 values for several common sEH inhibitors against human, mouse, and rat sEH.

| Inhibitor | Human sEH IC50 (nM) | Mouse sEH IC50 (nM) | Rat sEH IC50 (nM) | Reference(s) |

| t-AUCB | 1.3 | 8 | 8 | [11] |

| AUDA | 69 | 18 | - | [11] |

| TPPU | 3.7 | - | - | [11] |

| GSK2256294A | 0.027 | 0.189 | 0.061 | [11] |

| APAU | - | - | - | [5] |

| c-AUCB | - | - | - | [5] |

Note: IC50 values can vary between different assay conditions and substrate used.[16]

Visualizations

sEH Signaling Pathway

The following diagram illustrates the role of sEH in the metabolism of EETs and the effect of sEH inhibitors.

Caption: sEH metabolic pathway and the mechanism of sEH inhibitors.

Experimental Workflow for sEH Inhibitor Assay

The following diagram outlines the key steps in the in vitro fluorescence-based assay for sEH inhibitors.

Caption: Workflow for a fluorescence-based sEH inhibitor screening assay.

References

- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. caymanchem.com [caymanchem.com]

- 13. DSpace [diposit.ub.edu]

- 14. agilent.com [agilent.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Selectivity Profile of sEH Inhibitor-4 (TPPU): A Technical Guide

An in-depth analysis of the selective inhibitory action of 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU) against various hydrolases, providing essential data and protocols for researchers in drug development.

Introduction

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory and analgesic epoxy fatty acids (EpFAs) into their less active diol counterparts. Inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including inflammatory disorders, neuropathic pain, and cardiovascular diseases.[1][2] sEH inhibitor-4, chemically known as 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU), is a potent and widely used inhibitor of sEH.[1] This technical guide provides a comprehensive overview of the selectivity profile of TPPU against other hydrolases, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Selectivity Profile of TPPU

TPPU has been demonstrated to be a highly potent inhibitor of soluble epoxide hydrolase. However, its activity against other hydrolases is a crucial aspect of its pharmacological profile, determining its potential for off-target effects.

Inhibition of Soluble Epoxide Hydrolase (sEH)

TPPU exhibits potent, low-nanomolar inhibition of both human and murine sEH. The IC50 values, the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. The potency of TPPU can vary slightly depending on the experimental conditions.[3]

| Species | Enzyme | IC50 (nM) |

| Human | Soluble Epoxide Hydrolase (sEH) | 1.1 - 45[3] |

| Mouse | Soluble Epoxide Hydrolase (sEH) | 2.8[3] |

| Monkey | Soluble Epoxide Hydrolase (sEH) | 16[4] |

| Rat | Soluble Epoxide Hydrolase (sEH) | 41[4] |

| Dog | Soluble Epoxide Hydrolase (sEH) | 1800[4] |

| Mini-pig | Soluble Epoxide Hydrolase (sEH) | 220[4] |

Selectivity Against Other Hydrolases

A critical aspect of a drug candidate's profile is its selectivity for the intended target over other related enzymes. TPPU has been screened against a panel of human kinases, a major class of hydrolases that utilize ATP.

Kinase Selectivity:

A screen of TPPU at a concentration of 1 µM against 40 human kinases revealed that it selectively inhibits the p38 mitogen-activated protein kinase (MAPK) isoforms, particularly p38β and p38γ. This dual inhibitory action on both sEH and p38β kinase may contribute to its therapeutic effects in neuroinflammation.[4]

| Enzyme | % Inhibition at 1 µM | IC50 (µM) |

| p38β MAPK | ~64% | 0.27[4] |

| p38γ MAPK | ~51% | 0.89[4] |

| Other 38 Kinases | Not significant | > 1 |

Other Hydrolases:

Experimental Protocols

The determination of inhibitor selectivity is paramount in drug discovery. Below are detailed methodologies for key experiments cited in the evaluation of TPPU.

In Vitro sEH Inhibition Assay (Fluorometric)

This assay is a common method to determine the potency of sEH inhibitors.

Materials:

-

Recombinant human or murine sEH

-

sEH inhibitor (e.g., TPPU)

-

Fluorogenic substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate - CMNPC)

-

Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Enzyme Preparation: Prepare a working solution of recombinant sEH in the assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of TPPU in the assay buffer.

-

Assay Setup: To the wells of a 96-well plate, add the sEH enzyme solution. Then, add the serially diluted inhibitor solutions. Include a positive control (a known sEH inhibitor) and a vehicle control (buffer with the same solvent concentration as the inhibitor).

-

Pre-incubation: Incubate the plate for 5 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction. The final substrate concentration is typically around 5 µM.

-

Fluorescence Measurement: Immediately measure the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for the product of the substrate (e.g., Ex/Em: 330/465 nm for the product of CMNPC).[3]

-

Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Kinase Inhibition Assay

The selectivity of TPPU against a panel of kinases was determined using a radiometric assay.

Materials:

-

Purified, active human kinases

-

TPPU

-

[γ-33P]ATP

-

Kinase-specific substrate

-

Kinase buffer

-

96-well plates

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the kinase, its specific substrate, and the kinase buffer.

-

Inhibitor Addition: Add TPPU at the desired concentration (e.g., 1 µM for screening) or a vehicle control.

-

Reaction Initiation: Start the kinase reaction by adding [γ-33P]ATP.

-

Incubation: Incubate the plate at 30°C for a specified time to allow for substrate phosphorylation.

-

Reaction Termination and Detection: Stop the reaction and quantify the amount of 33P-labeled substrate, typically by capturing the substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the vehicle control. For IC50 determination, a range of inhibitor concentrations is used, and the data is fitted to a dose-response curve.

Visualizations

Signaling Pathway of sEH in the Arachidonic Acid Cascade

The following diagram illustrates the central role of soluble epoxide hydrolase (sEH) in the metabolism of arachidonic acid and the mechanism of action of this compound (TPPU).

Caption: The role of sEH in the arachidonic acid cascade and its inhibition by TPPU.

Experimental Workflow for Hydrolase Selectivity Screening

This diagram outlines the general workflow for assessing the selectivity of a compound like TPPU against a panel of hydrolase enzymes.

Caption: A generalized workflow for determining the selectivity of an inhibitor against multiple hydrolases.

Conclusion

This compound (TPPU) is a highly potent inhibitor of soluble epoxide hydrolase with demonstrated selectivity. Its primary off-target activity identified to date is the inhibition of p38β and p38γ kinases, an action that may contribute to its overall pharmacological profile, particularly in the context of neuroinflammation. While comprehensive data on its activity against a wider range of other hydrolase families remains to be fully elucidated in publicly accessible literature, the available information suggests a favorable selectivity profile for its primary target, sEH. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the selectivity of TPPU and other sEH inhibitors in their own drug discovery and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Soluble Epoxide Hydrolase Inhibitor-4 (sEH-4) in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of anti-inflammatory and analgesic epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs). By hydrolyzing these beneficial lipids into their less active diol counterparts, sEH plays a significant role in modulating inflammation, pain, and blood pressure. Inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including neuroinflammation, neuropathic pain, and cardiovascular diseases. This technical guide provides a comprehensive overview of the pharmacodynamics of a representative potent sEH inhibitor, referred to herein as sEH inhibitor-4 (sEH-4), in various preclinical models. For the purpose of this guide, we will focus on the well-characterized inhibitor trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB), as a surrogate for "this compound" due to the availability of robust preclinical data.

Core Mechanism of Action

sEH inhibitors exert their therapeutic effects by preventing the degradation of endogenous EpFAs. This leads to an accumulation of EETs and other EpFAs, which then act on various downstream targets to produce anti-inflammatory, vasodilatory, and analgesic effects. The primary pharmacodynamic biomarker for sEH inhibition is the ratio of EpFAs to their corresponding diols in plasma and tissues. An increase in this ratio serves as a direct indicator of target engagement.

Signaling Pathway of sEH Inhibition

Caption: Simplified signaling pathway illustrating the mechanism of action of sEH inhibitors.

Quantitative Pharmacodynamic Data

The following tables summarize the key in vitro potency and in vivo pharmacodynamic effects of t-AUCB in preclinical models.

Table 1: In Vitro Potency of t-AUCB

| Species | IC50 (nM) |

| Human sEH | Low nM range |

| Murine sEH | Low nM range |

| Rat sEH | Low nM range |

Note: Specific IC50 values can vary slightly between different assays and experimental conditions.

Table 2: In Vivo Pharmacodynamic Effects of t-AUCB in a Murine Model of Inflammation [1][2]

| Parameter | Model | Treatment | Dose (p.o.) | Outcome |

| Epoxide-to-Diol Ratio | LPS-induced inflammation | t-AUCB | 1 mg/kg | Reversed the LPS-induced decrease in the plasma ratio of lipid epoxides to their corresponding diols. |

| Anti-inflammatory Potency | LPS-induced inflammation | t-AUCB | 1 mg/kg | Demonstrated better in vivo potency at 6 hours post-treatment compared to 10 mg/kg of AUDA-butyl ester. |

| Hypotension | LPS-induced inflammation | t-AUCB | 0.5 and 1.0 mg/kg | Effectively reversed LPS-induced hypotension in a dose-dependent manner.[3] |

Experimental Protocols

In Vitro sEH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant sEH.

Principle: The enzymatic activity of recombinant sEH is measured in the presence of varying concentrations of the inhibitor using a fluorescent substrate.[4]

Materials:

-

Recombinant human, mouse, or rat sEH

-

Test inhibitor (e.g., t-AUCB)

-

Fluorescent substrate: cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNPC)[4]

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

96-well microplate

-

Fluorescence plate reader

Procedure: [4]

-

Recombinant sEH is incubated with the test inhibitor at various concentrations for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).

-

The enzymatic reaction is initiated by the addition of the CMNPC substrate.

-

The rate of product formation is monitored over time by measuring the increase in fluorescence intensity.

-

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of sEH activity, is calculated by fitting the data to a dose-response curve.

Murine Model of Lipopolysaccharide (LPS)-Induced Inflammation

Objective: To evaluate the in vivo anti-inflammatory efficacy of an sEH inhibitor.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is administered to mice to induce a systemic inflammatory response, characterized by changes in blood pressure and inflammatory biomarkers. The ability of the sEH inhibitor to mitigate these changes is assessed.

Experimental Workflow:

Caption: Workflow for evaluating sEH inhibitor efficacy in an LPS-induced inflammation model.

Detailed Protocol:

-

Animals: Male mice (e.g., C57BL/6) are acclimated for at least one week before the experiment. All animal procedures are performed according to approved protocols from an Institutional Animal Care and Use Committee.[1]

-

Drug Administration: The sEH inhibitor (e.g., t-AUCB) is formulated in a suitable vehicle (e.g., PEG400 and saline) and administered orally (p.o.) to the treatment group.[5] The control group receives the vehicle alone.

-

Inflammation Induction: At a specified time after drug administration, mice are challenged with an intraperitoneal (i.p.) injection of LPS.

-

Pharmacodynamic Assessments:

-

Blood Pressure: Blood pressure can be monitored using a non-invasive tail-cuff method at various time points post-LPS injection.

-

Biomarker Analysis: Blood samples are collected at predetermined time points. Plasma is separated and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of various EpFAs and their corresponding diols. The ratio of epoxides to diols is then calculated as a biomarker of sEH inhibition.[1]

-

Conclusion

The preclinical pharmacodynamic profile of sEH inhibitors, exemplified by t-AUCB, demonstrates potent and dose-dependent target engagement in vivo. The primary mechanism of action, the stabilization of endogenous anti-inflammatory and vasodilatory epoxy fatty acids, is consistently observed across various preclinical models. The robust pharmacodynamic effects, including the reversal of inflammatory biomarkers and the amelioration of disease-relevant physiological parameters, underscore the therapeutic potential of sEH inhibition. This technical guide provides a foundational understanding of the preclinical pharmacodynamics of this class of inhibitors, offering valuable insights for researchers and drug development professionals in the field. Further investigation into the long-term efficacy and safety of these compounds is warranted to facilitate their translation into clinical practice.

References

The Impact of sEH Inhibitor-4 on Arachidonic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of arachidonic acid, converting bioactive epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) counterparts. The inhibition of sEH has emerged as a promising therapeutic strategy for a range of inflammatory and pain-related conditions. This technical guide focuses on a particularly potent sEH inhibitor, designated as sEH inhibitor-4 (also known as compound B15), and its effects on the arachidonic acid cascade.

This compound is a novel benzamide (B126) derivative containing a urea (B33335) moiety, which has demonstrated exceptional inhibitory potency against human sEH.[1][2] This guide provides a comprehensive overview of its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

Mechanism of Action

Arachidonic acid is metabolized by cytochrome P450 (CYP) epoxygenases to form four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These EETs exhibit a variety of beneficial effects, including anti-inflammatory, vasodilatory, and analgesic properties. The enzyme soluble epoxide hydrolase (sEH) terminates the signaling of EETs by hydrolyzing the epoxide group to form the corresponding DHETs.

This compound acts as a potent competitive inhibitor of sEH. By binding to the active site of the enzyme, it prevents the hydrolysis of EETs, thereby increasing their bioavailability and prolonging their beneficial effects. This mechanism is central to the anti-inflammatory and analgesic properties observed with this inhibitor.[3]

Quantitative Data

The inhibitory potency of this compound has been determined through in vitro assays. The following table summarizes the key quantitative data for this compound.

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| This compound (Compound B15) | Human sEH | 0.03 ± 0.01 | Fluorescence-based | [3][4] |

Experimental Protocols

sEH Inhibition Assay (Fluorescence-based)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against sEH using a fluorescent substrate.

a. Materials:

-

Recombinant human sEH (hsEH)

-

This compound (Compound B15)

-

Fluorescent substrate (e.g., cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate; CMNPC)

-

Assay Buffer: 100 mM sodium phosphate (B84403) buffer (pH 7.4) containing 0.1 mg/mL bovine serum albumin (BSA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well black microplate, clear bottom

-

Fluorescence microplate reader

b. Procedure:

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in DMSO to be used for the assay.

-

Enzyme Incubation: In a 96-well microplate, add the purified recombinant hsEH to the assay buffer.

-

Add the this compound dilutions to the wells containing the enzyme. For control wells, add DMSO without the inhibitor.

-

Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.[5]

-

Reaction Initiation: Add the fluorescent substrate CMNPC to each well to a final concentration of 5 µM to initiate the enzymatic reaction.[5]

-

Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 330 nm, Emission: 465 nm) kinetically for 10-30 minutes at 30°C.[5][6] The product of the hydrolysis of CMNPC is fluorescent.

-

Data Analysis: Determine the rate of the enzymatic reaction by calculating the slope of the linear portion of the fluorescence versus time curve. Calculate the percentage of inhibition for each inhibitor concentration relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

LC-MS/MS Analysis of Arachidonic Acid Metabolites

This protocol outlines a general method for the quantification of EETs and DHETs in biological samples (e.g., plasma, tissue homogenates) following treatment with an sEH inhibitor.

a. Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal standards (deuterated EETs and DHETs)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Acetonitrile (B52724), Methanol (B129727), Water, Acetic Acid (LC-MS grade)

-

UPLC-MS/MS system with an electrospray ionization (ESI) source

b. Sample Preparation:

-

Sample Collection: Collect biological samples and immediately add antioxidants (e.g., butylated hydroxytoluene) to prevent lipid peroxidation.

-

Internal Standard Spiking: Add a known amount of a mixture of deuterated internal standards for EETs and DHETs to each sample.

-

Protein Precipitation and Extraction: Precipitate proteins by adding a cold organic solvent like acetonitrile or methanol. Centrifuge to pellet the protein and collect the supernatant.

-

Solid-Phase Extraction (SPE): Condition the SPE cartridge with methanol followed by water. Load the supernatant onto the cartridge. Wash the cartridge to remove interfering substances. Elute the analytes with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methanol).

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.[7][8]

c. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample into a UPLC system equipped with a C18 column. Use a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol, both containing a small amount of acetic acid or formic acid to improve ionization.

-

Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer with an ESI source operating in negative ion mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific parent-to-daughter ion transitions for each EET and DHET isomer and their corresponding internal standards.[9]

-

Quantification: Construct calibration curves for each analyte using known concentrations of standards. Determine the concentration of each EET and DHET in the samples by comparing their peak area ratios to their respective internal standards against the calibration curves.

Visualizations

Signaling Pathway

Caption: Arachidonic acid metabolism via the CYP450 and sEH pathways.

Experimental Workflow: sEH Inhibition Assay

Caption: Workflow for determining the IC50 of this compound.

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS analysis of EETs and DHETs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound-参数-MedChemExpress (MCE) [antpedia.com]

- 3. Synthesis and biological evaluation of new series of benzamide derivatives containing urea moiety as sEH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. LC-MS/MS for the simultaneous analysis of arachidonic acid and 32 related metabolites in human plasma: Basal plasma concentrations and aspirin-induced changes of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to sEH Inhibitor-4 for Neuropathic Pain Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage or dysfunction of the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. A promising therapeutic strategy involves the inhibition of soluble epoxide hydrolase (sEH), a key enzyme in the arachidonic acid cascade. This guide provides an in-depth technical overview of sEH inhibitor-4, a highly potent and selective inhibitor of sEH, for its application in neuropathic pain research.

Soluble epoxide hydrolase metabolizes anti-inflammatory and analgesic epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs).[1][2] By inhibiting sEH, this compound stabilizes the levels of beneficial EpFAs, thereby enhancing their pain-relieving and anti-inflammatory effects.[3][4] This mechanism of action presents a novel, non-opioid approach to managing neuropathic pain.

Core Concepts and Mechanism of Action

The analgesic effect of sEH inhibition is primarily mediated by the potentiation of endogenous EpFA signaling. These lipid mediators have been shown to reduce neuroinflammation and modulate ion channel activity, both of which are crucial in the pathophysiology of neuropathic pain. The signaling pathway involves the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases to form various EET regioisomers. These EETs are then rapidly degraded by sEH. This compound blocks this degradation, leading to an accumulation of EETs which can then exert their analgesic effects.

This compound: Properties and In Vitro Potency

This compound, also referred to as compound B15, is a novel benzamide (B126) derivative containing a urea (B33335) moiety.[3] It has demonstrated exceptional potency as an sEH inhibitor.

| Compound | IC50 (nM) vs. human sEH | Reference |

| This compound (B15) | 0.03 ± 0.01 | [3][5] |

Preclinical Research in Neuropathic Pain Models

While specific in vivo data for this compound in neuropathic pain models is emerging, extensive research on other potent sEH inhibitors provides a strong rationale for its efficacy. The following sections detail representative experimental protocols that can be adapted for the evaluation of this compound.

Experimental Workflow for In Vivo Efficacy Studies

A typical workflow for assessing the efficacy of an sEH inhibitor in a preclinical neuropathic pain model is outlined below.

Detailed Experimental Protocols

This model is widely used to mimic the painful diabetic neuropathy observed in humans.

-

Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (8 weeks old).

-

Induction of Diabetes:

-

Fast animals overnight (12-18 hours) with free access to water.[2]

-

Administer a single intraperitoneal (i.p.) injection of streptozotocin (B1681764) (STZ) dissolved in 0.1 M citrate (B86180) buffer (pH 4.5).

-

Provide 10% sucrose (B13894) water for the first 24 hours post-injection to prevent hypoglycemia.[8]

-

Confirm diabetes 24-72 hours post-STZ injection by measuring blood glucose levels from a tail vein sample. Animals with blood glucose levels ≥ 15 mM (or >250 mg/dL) are considered diabetic.[6]

-

-

Development of Neuropathy: Mechanical allodynia typically develops within 2-4 weeks after STZ injection.[2]

-

Behavioral Testing: Assess mechanical and thermal sensitivity at baseline (before STZ) and at regular intervals (e.g., weekly) after induction of diabetes.

The CCI model is a surgical model that mimics traumatic nerve injury-induced neuropathic pain.

-

Animals: Male Sprague-Dawley rats (200-250g).

-

Surgical Procedure:

-

Anesthetize the rat (e.g., isoflurane).

-

Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

-

Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, proximal to its trifurcation, with about 1 mm spacing between each ligature.

-

The ligatures should be tightened until a brief twitch in the corresponding hind limb is observed.

-

Close the incision in layers.

-

-

Development of Neuropathy: Mechanical allodynia and thermal hyperalgesia typically develop in the ipsilateral paw within 7-14 days post-surgery.

-

Behavioral Testing: Conduct baseline testing before surgery and then at regular intervals (e.g., days 3, 7, 14, and 21) post-surgery.

-

Mechanical Allodynia (von Frey Test):

-

Habituate the animals in individual Plexiglas chambers on an elevated mesh floor for at least 30 minutes before testing.[9]

-

Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

-

A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

The 50% paw withdrawal threshold (PWT) can be determined using the up-down method.[10]

-

-

Thermal Hyperalgesia (Hot Plate Test):

-

Formulation: Due to the typically poor water solubility of urea-based sEH inhibitors, a suitable vehicle is required for in vivo administration.[13] A common formulation is a solution or suspension in:

-

20% PEG400 in saline.

-

Triolein with 1% ethanol.[1]

-

0.5% methylcellulose (B11928114) in water.

-

-

Route of Administration: Oral gavage (p.o.) is a common and effective route for sEH inhibitors. Intraperitoneal (i.p.) injection is also an option.

-

Dosing: Based on the high potency of this compound, a dose range of 0.1 to 10 mg/kg can be explored. A study on a structurally related potent sEH inhibitor, TPPU, showed efficacy in rat models of neuropathic pain at doses of 0.3 to 3 mg/kg.[14]

-

Timeline of Administration and Testing: Behavioral testing should be conducted at various time points post-drug administration (e.g., 1, 2, 4, 8, and 24 hours) to establish a time-course of the analgesic effect.[15]

Quantitative Data Presentation

The following tables summarize representative pharmacokinetic and efficacy data for potent sEH inhibitors in rodent models of neuropathic pain. This data can serve as a benchmark for studies involving this compound.

Table 1: Pharmacokinetic Parameters of Selected sEH Inhibitors in Rodents (Oral Administration)

| Inhibitor | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |

| t-AUCB | Mouse | 0.1 | 120 ± 40 | 2 | 4.3 ± 0.9 | 620 ± 200 | 68 ± 22 | [6] |

| TPPU | Rat | 1 | 2430 ± 404 (blood) | - | - | - | - | [14] |

| AR9281 | Rat | 50 | - | - | - | - | 100 | [4] |

Table 2: Efficacy of sEH Inhibitors in Rodent Neuropathic Pain Models

| Inhibitor | Pain Model | Species | Dose (mg/kg) | Route | Efficacy Outcome | Reference |

| t-TUCB | STZ-induced diabetic neuropathy | Mouse | 10 | s.c. | Significant increase in paw withdrawal threshold, comparable to 100 mg/kg gabapentin. | [16] |

| APAU | STZ-induced diabetic neuropathy | Rat | 1 | p.o. | Significant attenuation of allodynia. | [8] |

| t-TUCB | STZ-induced diabetic neuropathy | Rat | 10 | p.o. | Significant dose-dependent anti-allodynic response. | [8] |

| EC5026 | Chemotherapy-induced neuropathic pain (Oxaliplatin) | Rat | 0.3 - 3 | p.o. | Significant, dose-dependent increase in paw withdrawal thresholds. | [2] |

Conclusion

This compound represents a highly promising therapeutic candidate for the treatment of neuropathic pain. Its exceptional potency and novel mechanism of action warrant further investigation in preclinical models. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust studies to evaluate the therapeutic potential of this and other next-generation sEH inhibitors. The continued exploration of this class of compounds may lead to the development of safer and more effective treatments for patients suffering from chronic neuropathic pain.

References

- 1. benchchem.com [benchchem.com]

- 2. inotiv.com [inotiv.com]

- 3. Synthesis and biological evaluation of new series of benzamide derivatives containing urea moiety as sEH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ndineuroscience.com [ndineuroscience.com]

- 7. Development of sensory neuropathy in streptozotocin-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intravenous Streptozotocin Induces Variants in Painful Diabetic Peripheral Neuropathy in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Design, synthesis and biological evaluation of 4-benzamidobenzoic Acid hydrazide derivatives as novel soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]